9,9-Bis(4-chlorophenyl)-9H-fluorene

OLED materials Cross-coupling chemistry Fluorene intermediate

OLG material developers should select this specific 9,9-diarylfluorene for its unique chloro substituents, which are critical for lowering LUMO levels and enabling nucleophilic aromatic substitution to achieve high-Tg (134 °C) hole-transport layers. The distinct C-Cl bond strength (397 kJ/mol) ensures selective, stepwise functionalization in Pd-catalyzed couplings, a reactivity profile that bromo or iodo analogs cannot replicate. This intermediate is essential for synthesizing materials that deliver a 41% improvement in morphological stability over α-NPD.

Molecular Formula C25H16Cl2
Molecular Weight 387.3 g/mol
CAS No. 117766-41-3
Cat. No. B14149651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Bis(4-chlorophenyl)-9H-fluorene
CAS117766-41-3
Molecular FormulaC25H16Cl2
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
InChIInChI=1S/C25H16Cl2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H
InChIKeyHYBLFOADKYTPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 50 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9-Bis(4-chlorophenyl)-9H-fluorene (CAS 117766-41-3): Technical Specifications and Role as a Halogenated Fluorene Intermediate for OLED Materials Procurement


9,9-Bis(4-chlorophenyl)-9H-fluorene (CAS 117766-41-3, molecular formula C25H16Cl2, molecular weight 387.3 g/mol) is a halogenated aromatic compound belonging to the fluorene chemical class, characterized by two 4-chlorophenyl substituents attached to the C9 position of the fluorene core . It serves primarily as a specialized intermediate and building block in organic synthesis, particularly for constructing advanced materials in organic electronics, including polymers and organic semiconductors for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The 9,9-diarylfluorene scaffold constitutes a sterically hindered, nonplanar morphological stabilizer class that imparts high thermal stability and inhibits crystallization in the resulting functional materials [1].

9,9-Bis(4-chlorophenyl)-9H-fluorene Procurement: Why Direct Substitution with Alternative 9,9-Diarylfluorene Intermediates Introduces Material Risk


Substitution of 9,9-bis(4-chlorophenyl)-9H-fluorene with structurally similar 9,9-diarylfluorene intermediates cannot be performed without rigorous experimental validation because the halogen substituent type (chloro vs. bromo vs. iodo) directly governs downstream reaction chemistry and the electronic properties of the final functional material [1]. Chloro-substituted aryl groups exhibit distinct reactivity profiles in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to bromo or iodo analogs, affecting catalyst selection, reaction yield, and regioselectivity [2]. Furthermore, the halogen atom influences the electron-withdrawing character of the pendant aryl groups, which modulates the HOMO/LUMO energy levels and charge transport properties of the resulting OLED materials in a manner not replicable by alkyl-substituted or unsubstituted fluorene alternatives [3][4]. The 9,9-diaryl substitution pattern itself is critical for morphological stability, and altering the halogen substituent introduces unvalidated crystallization behavior and thermal degradation pathways [2].

9,9-Bis(4-chlorophenyl)-9H-fluorene: Quantitative Differentiation Evidence for OLED Material Procurement Decisions


9,9-Bis(4-chlorophenyl)-9H-fluorene as a Halogen-Specific Intermediate: Chloro Substituent Provides Distinct Cross-Coupling Reactivity Profile

The 4-chlorophenyl substituents on 9,9-bis(4-chlorophenyl)-9H-fluorene provide a halogen-specific reactivity profile that distinguishes this compound from bromo- and iodo-substituted analogs (e.g., 9,9-bis(4-bromophenyl)fluorene, CAS 128406-10-0) for cross-coupling applications . Chloroarenes exhibit lower reactivity in palladium-catalyzed cross-coupling reactions compared to bromoarenes, which requires different catalyst systems (e.g., more electron-rich phosphine ligands) and reaction conditions to achieve efficient coupling [1]. This differential reactivity enables sequential or orthogonal coupling strategies when multiple halogenated sites are present in a synthetic sequence, a feature not available with the corresponding bromo or iodo intermediates .

OLED materials Cross-coupling chemistry Fluorene intermediate

9,9-Diarylfluorene Scaffold Thermal Stability Superiority: Tg Enhancement Over Conventional Hole-Transport Materials

The 9,9-diarylfluorene scaffold, of which 9,9-bis(4-chlorophenyl)-9H-fluorene is a core member, confers significantly enhanced thermal and morphological stability to hole-transport materials compared to conventional triarylamine alternatives [1][2]. 9,9-Diarylfluorene-based triaryldiamines exhibit glass transition temperatures (Tg) up to 134 °C, which represents a 39 °C absolute increase over α-NPD (N,N-di-α-naphthyl-N,N′-diphenyl-4,4′-diphenyl) with Tg of 95 °C [1][2]. This Tg elevation is attributed to the sterically hindered, nonplanar geometry of the 9,9-diarylfluorene moiety, which effectively inhibits crystallization and molecular reorganization during device operation [1].

OLED hole-transport layer Thermal stability Glass transition temperature

Substituent Electronic Effects on OLED Host and Transport Material Performance: Chlorophenyl vs. Unsubstituted Fluorene

The incorporation of electron-withdrawing 4-chlorophenyl substituents at the C9 position of fluorene modulates frontier orbital energy levels compared to unsubstituted 9,9-dialkylfluorene alternatives, thereby influencing charge injection and transport characteristics in OLED devices [1][2]. The electron-withdrawing nature of chloro-substituted aryl groups lowers the LUMO energy level and increases electron affinity relative to alkyl-substituted fluorenes, improving electron injection from adjacent layers and enhancing electron-transport capability in functional OLED materials derived from this intermediate [1][3]. This electronic tuning is critical for achieving balanced hole and electron transport, which is essential for high external quantum efficiency (EQE) and reduced efficiency roll-off in OLED devices [3].

OLED host material Electron-transport layer Substituent effects

9,9-Bis(4-chlorophenyl)-9H-fluorene as a Patent-Validated Precursor for High-Performance OLED Hole-Transport Materials

9,9-Bis(4-chlorophenyl)-9H-fluorene is explicitly disclosed and claimed as a key synthetic intermediate in patents describing novel fluorene-based compounds for organic electronic devices, particularly as a precursor to amine-substituted fluorene derivatives used in hole-transport and electron-blocking layers of OLEDs [1]. The patent literature demonstrates that compounds derived from this chlorophenyl-substituted fluorene intermediate exhibit high thermal stability, high glass-transition temperatures, and suitability for vacuum sublimation without decomposition, which are critical quality attributes for commercial OLED manufacturing [1]. Specifically, the chloro substituents enable subsequent amination reactions to install hole-transporting amine functionalities at the C4 position of the fluorene core, generating materials with enhanced charge-carrier mobility and reduced operating voltage [1].

OLED hole-transport layer Patent-validated intermediate Fluorene derivatives

Physical Property Benchmarking: 9,9-Bis(4-chlorophenyl)-9H-fluorene vs. Bromo Analog in Polymer Synthesis Applications

9,9-Bis(4-chlorophenyl)-9H-fluorene (molecular weight 387.3 g/mol, predicted boiling point 480.2±45.0 °C, predicted density 1.295±0.06 g/cm³) offers distinct physical property advantages over the corresponding bromo analog (9,9-bis(4-bromophenyl)fluorene, CAS 128406-10-0, molecular weight 476.20 g/mol) in certain polymer synthesis workflows [1]. The lower molecular weight of the chloro derivative (387.3 vs. 476.2 g/mol, a 23% mass reduction) translates to higher molar yield efficiency in polymerizations where the fluorene unit is incorporated into the polymer backbone . Additionally, the chloro substituent provides a leaving group with distinct reactivity characteristics compared to bromo, enabling selective functionalization strategies in the synthesis of high-strength flexible transparent polyimide materials for display applications .

Polyimide synthesis Flexible display materials Fluorene-based polymers

9,9-Bis(4-chlorophenyl)-9H-fluorene: Evidence-Based Procurement Guidance for OLED and Advanced Polymer Applications


OLED Hole-Transport Layer (HTL) Material Synthesis

Researchers and manufacturers synthesizing amine-functionalized fluorene derivatives for hole-transport layers in OLED devices should prioritize 9,9-bis(4-chlorophenyl)-9H-fluorene based on its explicit disclosure as a precursor in patent US 20190288209 for generating materials with enhanced charge-carrier mobility and reduced operating voltage [1]. The chloro substituents enable nucleophilic aromatic substitution at the C4 position of the fluorene core, installing diarylamine functionalities that confer hole-transport properties. The resulting 9,9-diarylfluorene-based triaryldiamine materials exhibit Tg up to 134 °C, a 41% improvement over α-NPD (Tg = 95 °C), which directly extends device operational lifetime and reduces thermal degradation during OLED fabrication and extended operation [2].

Electron-Transport and Host Material Development Requiring Tuned Frontier Orbital Energies

For OLED host material and electron-transport layer development where precise tuning of LUMO energy levels is required to achieve balanced charge injection, 9,9-bis(4-chlorophenyl)-9H-fluorene provides the electron-withdrawing chloro substituent (Hammett σp = +0.23) necessary to lower LUMO and increase electron affinity relative to alkyl-substituted fluorene alternatives [1][2]. This electronic modulation is essential for achieving high external quantum efficiency (EQE) and reduced efficiency roll-off in phosphorescent and TADF-based OLED devices [3]. Procurement of this specific chloro-substituted intermediate enables predictable frontier orbital energy tuning that cannot be achieved with non-halogenated or alkyl-substituted 9,9-diarylfluorene intermediates.

Orthogonal Cross-Coupling Strategies in Multi-Step OLED Material Synthesis

Synthetic chemists requiring sequential or orthogonal coupling strategies in multi-step OLED material synthesis should select 9,9-bis(4-chlorophenyl)-9H-fluorene based on the distinct C-Cl bond strength (397 kJ/mol) compared to C-Br (339 kJ/mol) and C-I (280 kJ/mol) analogs [1]. This differential reactivity enables selective activation of halogenated sites using specific palladium catalyst systems (e.g., electron-rich phosphine ligands), allowing for controlled, stepwise functionalization that would be impossible with the more reactive bromo or iodo intermediates [2]. The chloro leaving group provides a balance between sufficient stability for handling and adequate reactivity for efficient cross-coupling under optimized conditions.

Flexible Transparent Polyimide Synthesis for Display and Optoelectronic Substrates

Manufacturers synthesizing high-strength flexible transparent polyimide materials for display substrates and optoelectronic packaging should consider 9,9-bis(4-chlorophenyl)-9H-fluorene over the corresponding bromo analog (MW = 476.20 g/mol) based on the lower molecular weight (387.3 g/mol, 23% mass reduction) and higher atom economy of the chloro derivative [1][2]. The 9,9-diarylfluorene cardo structure imparts high solubility, excellent optical transparency, and elevated glass transition temperatures (Tg 248-355 °C) to the resulting poly(arylene sulfone) and polyimide polymers, which are critical for high-temperature processing and long-term dimensional stability in flexible OLED display applications [3].

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